BenchChemオンラインストアへようこそ!

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide

Scaffold geometry Structure-activity relationship Kinase inhibition

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide (CAS 681173-96-6) is a synthetic heterocyclic compound characterized by the covalent linkage of a benzoxazole moiety to a benzothiazole-6-carboxamide scaffold via a central phenyl ring. With a molecular formula of C21H13N3O2S and a molecular weight of 371.41 g/mol, the compound is classified within the benzazole amide family—a group widely investigated for diverse biological activities including kinase inhibition, antimicrobial effects, and anticancer potential.

Molecular Formula C21H13N3O2S
Molecular Weight 371.41
CAS No. 681173-96-6
Cat. No. B2592851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
CAS681173-96-6
Molecular FormulaC21H13N3O2S
Molecular Weight371.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C21H13N3O2S/c25-20(13-8-9-17-19(11-13)27-12-22-17)23-15-5-3-4-14(10-15)21-24-16-6-1-2-7-18(16)26-21/h1-12H,(H,23,25)
InChIKeyWCJUHKKBKHLPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide (CAS 681173-96-6): Compound Class and Core Procurement Characteristics


N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide (CAS 681173-96-6) is a synthetic heterocyclic compound characterized by the covalent linkage of a benzoxazole moiety to a benzothiazole-6-carboxamide scaffold via a central phenyl ring . With a molecular formula of C21H13N3O2S and a molecular weight of 371.41 g/mol, the compound is classified within the benzazole amide family—a group widely investigated for diverse biological activities including kinase inhibition, antimicrobial effects, and anticancer potential [1][2]. The compound is commercially available from specialized chemical suppliers at ≥95% purity for non-human research purposes .

Why N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide Cannot Be Directly Substituted by Generic In-Class Analogs


The benzoxazole-benzothiazole amide class exhibits profound functional divergence driven by subtle variations in the position and nature of the connecting linker, the substitution pattern on the central phenyl ring, and the point of attachment on the benzothiazole core. Literature data demonstrate that closely related analogs within this class display IC50 values spanning three orders of magnitude (from 0.008 µM to >57 µM) across different kinase and cellular targets [1][2]. The meta-substituted benzoxazole-phenyl linkage in CAS 681173-96-6 represents a scaffold geometry distinct from para-substituted analogs (e.g., 4-benzoxazol-2-yl-phenylamine derivatives) and from C2-substituted benzothiazole carboxamides [3]. Such structural differences directly impact molecular recognition at ATP-binding pockets, allosteric sites, and DNA intercalation interfaces, rendering the assumption of functional interchangeability without empirical evidence scientifically unsound and a procurement risk [4].

Quantitative Evidence Guide for N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide: Differentiation Against Closest Analogs


Scaffold Geometry Differentiation: Meta-Benzoxazole-Phenyl Linkage vs. Para-Substituted and C2-Linked Benzothiazole Carboxamide Analogs

CAS 681173-96-6 possesses a unique meta-substitution pattern, where the benzoxazole ring is connected to the benzothiazole-6-carboxamide via a 1,3-disubstituted phenyl spacer. This contrasts with the majority of reported active analogs in this class, which predominantly employ a para-substituted phenyl linker (e.g., 4-benzoxazol-2-yl-phenylamine derivatives) or attach the carboxamide directly at the C2 position of the benzothiazole [1][2]. In kinase inhibitor SAR studies, the meta connectivity alters the dihedral angle between the benzoxazole and benzothiazole planes, potentially accessing binding pockets inaccessible to para-linked congeners [3].

Scaffold geometry Structure-activity relationship Kinase inhibition

Potency Benchmark Range Inferred from In-Class Benzoxazole-Benzothiazole Amide Analogs

While direct IC50 data for CAS 681173-96-6 are not publicly available, the broader class of benzoxazole/benzothiazole carboxamide hybrids displays a wide activity range bounded by high-potency leads. Compounds such as N-methyl piperazinyl derivatives 6f and 6c achieved IC50 values of 8–17 nM against MCF-7 and MDA-231 breast cancer cell lines [1]. VEGFR-2 inhibitors 4b and 4c in the benzoxazole/benzothiazole class achieved IC50 values of 0.12–0.13 µM, nearly equipotent to sorafenib (IC50 = 0.10 µM) [2]. In contrast, less optimized analogs in related series show IC50 > 57 µM or only partial inhibition at high concentrations [3]. This establishes a quantifiable potency landscape that any new procurement compound must be benchmarked against.

Cytotoxicity Cancer cell lines Kinase inhibition

CYP3A4 Inhibition Potential: In-Class Precedent for Pharmacokinetic Enhancement Applications

A structurally related series of benzoxazole and benzothiazole amide derivatives has been identified as potent CYP3A4 inhibitors, with compound C1 (thiazol-5-ylmethyl carbamate derivative) emerging as a lead pharmacokinetic enhancer demonstrating excellent boosting properties in dogs [1]. This precedent establishes CYP3A4 inhibition as an addressable mechanism for this chemical class. CAS 681173-96-6, bearing both the benzoxazole and benzothiazole-6-carboxamide pharmacophores implicated in CYP3A4 engagement, represents a candidate scaffold for PK enhancement applications where ritonavir alternatives are sought [1].

CYP3A4 inhibition Pharmacokinetic enhancer HIV protease inhibitor boosting

Antimicrobial Activity Precedent: Antibacterial MIC Values from Benzoxazole-Benzothiazole Hybrid Series

Benzoxazole and benzothiazole hybrid molecules have demonstrated antimicrobial activity in multiple independent studies. A series of Suzuki, Heck, and Sonogashira coupled benzoxazole/benzothiazole analogs showed MIC values of 1–2 µg/mL against Gram-positive bacterial species, competitive with standard antibiotics [1]. Compound 1 from a related benzothiazole series exhibited MIC of 15.6 µg/mL against Candida krusei [2]. A structurally related benzoxazole-benzothiazole derivative was reported to target Staphylococcus aureus, with antibacterial activity linked to disruption of bacterial cell function . CAS 681173-96-6, containing both heterocyclic moieties, is structurally positioned to access these antimicrobial targets.

Antibacterial MIC Staphylococcus aureus

Cholinesterase Dual-Site Inhibition: 6-Carboxamide Benzoxazole SAR Context

A research program targeting 2-aryl-6-carboxamide benzoxazole derivatives as dual-site cholinesterase inhibitors has demonstrated that the 6-carboxamide position is critical for engaging both the peripheral anionic site and the catalytic anionic site of acetylcholinesterase and butyrylcholinesterase [1]. Compounds in this series (7-48) were specifically designed to occupy both binding sites simultaneously. CAS 681173-96-6, with its benzothiazole-6-carboxamide (rather than benzoxazole-6-carboxamide) scaffold, introduces a sulfur-containing heterocycle at the carboxamide terminus, which may alter cholinesterase binding kinetics and selectivity relative to the published benzoxazole-6-carboxamide series [1].

Cholinesterase inhibition Dual-site binding Alzheimer's disease

High-Value Research and Industrial Application Scenarios for N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide


Novel Kinase Inhibitor Screening Libraries: Exploiting Meta-Substituted Scaffold Geometry

The meta-substituted benzoxazole-phenyl-benzothiazole geometry of CAS 681173-96-6 represents an underrepresented scaffold topology within commercial kinase inhibitor libraries, which are predominantly populated by para-substituted analogs. Inclusion of this compound in diversity-oriented screening collections can uncover novel kinase inhibition profiles inaccessible to para-linked congeners [1]. The VEGFR-2 inhibitory activity demonstrated by related benzoxazole/benzothiazole amides (IC50 = 0.12–0.13 µM, comparable to sorafenib) establishes a precedent for target engagement that warrants systematic profiling of the meta-substituted scaffold against a broad kinase panel [1].

CYP3A4-Mediated Pharmacokinetic Enhancer Development: Scaffold Hopping from Ritonavir Alternatives

The benzoxazole-benzothiazole amide class has produced lead compound C1, a potent CYP3A4 inhibitor that demonstrated excellent pharmacokinetic boosting properties in canine models [1]. CAS 681173-96-6 can serve as a scaffold-hopping starting point for developing next-generation PK enhancers with potentially differentiated ADME profiles, reduced off-target effects, or improved synthetic tractability compared to the thiazol-5-ylmethyl carbamate leads [1].

Antimicrobial Resistance Programs: Benzoxazole-Benzothiazole Dual Pharmacophore for Gram-Positive Pathogen Targeting

With class-level MIC values as low as 1–2 µg/mL against Gram-positive bacteria [1] and documented anti-staphylococcal activity in structurally related benzoxazole-benzothiazole hybrids [2], CAS 681173-96-6 is a suitable candidate for inclusion in antimicrobial screening cascades targeting methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant Gram-positive pathogens. The compound's dual heterocyclic architecture may offer a multi-target mechanism of action that reduces the propensity for resistance development.

Chemical Biology Tool Compound for Dual Benzoxazole-Benzothiazole Pharmacophore Profiling

CAS 681173-96-6 represents a structurally defined chemical probe for investigating the biological consequences of simultaneously presenting benzoxazole and benzothiazole recognition elements within a single molecular entity. This compound can serve as a reference standard for proteomics-based target deconvolution studies (e.g., thermal proteome profiling, affinity-based chemical proteomics) to identify novel protein targets selectively engaged by dual benzoxazole-benzothiazole pharmacophores, informing structure-based drug design programs [1][2].

Quote Request

Request a Quote for N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.